3-Methyl-4,5-dihydrothiophene-2-carbaldehyde
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Overview
Description
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group at the third position and an aldehyde group at the second position of the dihydrothiophene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 3-Methyl-4,5-dihydrothiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group and the hydrogen atoms on the thiophene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: It can be used in the study of biological systems and the development of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-dihydrothiophene-2-carbaldehyde depends on the specific application and the target molecule. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the activity or function of the target molecule. The specific pathways involved can vary widely depending on the structure of the thiophene derivative and the biological context.
Comparison with Similar Compounds
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde can be compared with other similar compounds, such as:
4-Methyl-2,3-dihydrothiophene: This compound lacks the aldehyde group present in this compound.
3-Methyl-2-thiophenecarboxaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.
2,3-Dihydro-4-methylthiophene: This compound lacks the aldehyde group and has a different substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89055-44-7 |
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Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
4-methyl-2,3-dihydrothiophene-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h4H,2-3H2,1H3 |
InChI Key |
IIDIKVVRJNPPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCC1)C=O |
Origin of Product |
United States |
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